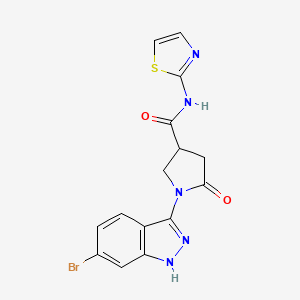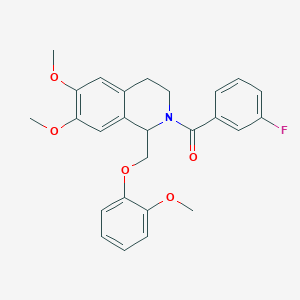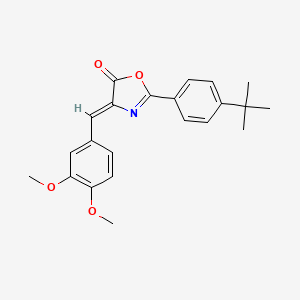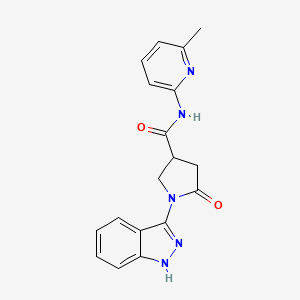![molecular formula C23H22ClN3O3 B11224745 N-(3-chloro-2-methylphenyl)-2-[2-oxo-4-(pyrrolidin-1-ylcarbonyl)quinolin-1(2H)-yl]acetamide](/img/structure/B11224745.png)
N-(3-chloro-2-methylphenyl)-2-[2-oxo-4-(pyrrolidin-1-ylcarbonyl)quinolin-1(2H)-yl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-Chloro-2-methylphenyl)-2-[2-oxo-4-(pyrrolidine-1-carbonyl)-1,2-dihydroquinolin-1-yl]acetamide is a synthetic organic compound. It is characterized by its complex molecular structure, which includes a quinoline core, a pyrrolidine ring, and various functional groups such as a chloro and methyl group on the phenyl ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-2-methylphenyl)-2-[2-oxo-4-(pyrrolidine-1-carbonyl)-1,2-dihydroquinolin-1-yl]acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Quinoline Core: Starting from aniline derivatives, the quinoline core can be synthesized through a Skraup synthesis or a Friedländer synthesis.
Introduction of the Pyrrolidine Ring: The pyrrolidine ring can be introduced via a cyclization reaction involving appropriate precursors.
Functional Group Modifications: Chlorination and methylation of the phenyl ring can be achieved using reagents like thionyl chloride and methyl iodide, respectively.
Final Coupling: The final step involves coupling the quinoline derivative with the pyrrolidine derivative under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
化学反応の分析
反応の種類
酸化: この化合物は、特にキノリン核で酸化反応を受ける可能性があります。
還元: 還元反応は、キノリン環に結合した官能基を修飾するために使用できます。
置換: 特に芳香族環で、求電子置換反応と求核置換反応が起こる可能性があります。
一般的な試薬と条件
酸化剤: 過マンガン酸カリウム、三酸化クロム。
還元剤: 水素化ホウ素ナトリウム、水素化アルミニウムリチウム。
置換試薬: ハロゲン、アミンやチオールなどの求核剤。
主な生成物
これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化はキノリンN-オキシドを生成する可能性があり、還元は部分的または完全に還元されたキノリン誘導体をもたらす可能性があります。
4. 科学研究への応用
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: 生体高分子との相互作用について研究されています。
医学: 生物学的活性による潜在的な治療薬。
産業: 新しい材料の開発や化学反応における触媒として使用される可能性があります。
科学的研究の応用
N-(3-Chloro-2-methylphenyl)-2-[2-oxo-4-(pyrrolidine-1-carbonyl)-1,2-dihydroquinolin-1-yl]acetamide could have various applications in scientific research:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions or as a ligand in receptor studies.
Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: Possible applications in the development of new materials or as a catalyst in chemical reactions.
作用機序
この化合物の作用機序は、その特定の生物学的標的によって異なります。 一般的に、キノリン誘導体は、酵素、受容体、またはDNAと相互作用して、さまざまな生物学的効果を引き起こす可能性があります。 関与する分子標的と経路は、実験的研究によって解明する必要があります。
類似化合物との比較
類似化合物
キノリン誘導体: クロロキン、キニーネなど。
ピロリジン誘導体: ニコチン、プロリンなど。
独自性
N-(3-クロロ-2-メチルフェニル)-2-[2-オキソ-4-(ピロリジン-1-イルカルボニル)キノリン-1(2H)-イル]アセトアミドは、他のキノリンやピロリジン誘導体と比較して、異なる生物学的活性や化学的性質を与える可能性のある、官能基の特定の組み合わせにより独自性を持ちます。
特性
分子式 |
C23H22ClN3O3 |
|---|---|
分子量 |
423.9 g/mol |
IUPAC名 |
N-(3-chloro-2-methylphenyl)-2-[2-oxo-4-(pyrrolidine-1-carbonyl)quinolin-1-yl]acetamide |
InChI |
InChI=1S/C23H22ClN3O3/c1-15-18(24)8-6-9-19(15)25-21(28)14-27-20-10-3-2-7-16(20)17(13-22(27)29)23(30)26-11-4-5-12-26/h2-3,6-10,13H,4-5,11-12,14H2,1H3,(H,25,28) |
InChIキー |
OWSCVYCDKAZLIM-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC=C1Cl)NC(=O)CN2C3=CC=CC=C3C(=CC2=O)C(=O)N4CCCC4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide](/img/structure/B11224675.png)


![2-{2-[4-(4-chlorophenyl)piperazino]-2-oxoethyl}-5,6,7,8-tetrahydro-3(2H)-cinnolinone](/img/structure/B11224694.png)
![N-(3-fluorophenyl)-3-[5-(4-methylphenyl)furan-2-yl]propanamide](/img/structure/B11224695.png)


![2-{[5-(1-benzofuran-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide](/img/structure/B11224713.png)
![N-(2-(2,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-fluorobenzamide](/img/structure/B11224721.png)
![N-{[5-(4-bromophenyl)furan-2-yl]methyl}-2-(prop-2-en-1-yl)-2H-tetrazol-5-amine](/img/structure/B11224731.png)
![7-(3-chlorophenyl)-N,N-bis(2-methoxyethyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B11224737.png)


